molecular formula C7H10ClN3O B1428145 Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- CAS No. 749908-65-4

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-

Cat. No.: B1428145
CAS No.: 749908-65-4
M. Wt: 187.63 g/mol
InChI Key: MPJIGCCUUQXJPR-UHFFFAOYSA-N
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Description

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is a chemical compound that has garnered interest due to its potential therapeutic and industrial applications. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- typically involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine. This reaction is facilitated by lithiation using lithium hexamethyldisilazide (LiHMDS) as a base . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to ensure the stability of the reactive intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like LiHMDS for lithiation, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving pyrimidine-based drugs.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

  • 2-Chloro-4-methylpyrimidine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-4-aminopyrimidine

Uniqueness

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-[(2-chloropyrimidin-4-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-11(4-5-12)6-2-3-9-7(8)10-6/h2-3,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJIGCCUUQXJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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